Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate

Description

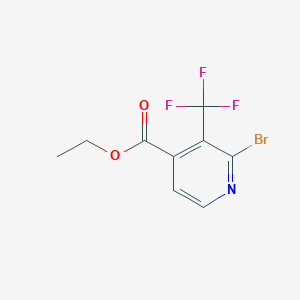

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate is a halogenated pyridine derivative featuring a bromo substituent at the 2-position, a trifluoromethyl group at the 3-position, and an ethyl ester moiety at the 4-position. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom offers a reactive site for further functionalization (e.g., cross-coupling reactions). Its ethyl ester group facilitates solubility in organic solvents, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name |

ethyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-14-7(10)6(5)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOMQPNCTRMLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-(trifluoromethyl)isonicotinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyl 3-(trifluoromethyl)isonicotinate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted isonicotinates with various functional groups.

Oxidation: Oxidized derivatives, including carboxylic acids or ketones.

Reduction: Ethyl 3-(trifluoromethyl)isonicotinate and other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block:

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features enhance its potential as a therapeutic agent due to the presence of the trifluoromethyl group, which can improve lipophilicity and metabolic stability.

Case Studies:

- Antibiotic Development: The compound has been investigated for its role in synthesizing oxazolidinone derivatives, which are effective against Gram-positive bacterial infections. Studies have shown that modifications of the isonicotinate framework can lead to compounds with enhanced antibacterial activity .

- Cancer Therapeutics: Research indicates that derivatives of this compound may exhibit anti-cancer properties by targeting specific cellular pathways involved in tumor growth .

Materials Science

Development of Advanced Materials:

this compound is utilized in creating advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and resistance to environmental factors.

Applications:

- Fluorinated Polymers: The trifluoromethyl group imparts unique characteristics to polymers, making them suitable for applications in electronics and protective coatings.

- Nanocomposites: The compound has been explored for use in nanocomposite materials that require specific thermal and mechanical properties.

Chemical Biology

Biological System Studies:

In chemical biology, this compound is employed to investigate biological systems and develop bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Mechanism of Action:

The mechanism by which this compound exerts its effects may involve interactions with enzymes or receptors, modulating their activity. Its structural characteristics suggest potential for further exploration in biological assays.

Agricultural Chemistry

Potential Agrochemical Applications:

Research into this compound includes its potential use as an agrochemical, specifically in herbicides and pesticides. The compound's fluorinated nature may enhance its efficacy and stability in agricultural applications.

Studies:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(trifluoromethyl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate and related compounds:

Key Observations:

Substituent Effects :

- The bromo substituent in the target compound enables nucleophilic substitution or Suzuki-Miyaura coupling, unlike the hydroxy group in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate, which may limit reactivity but enhance solubility via hydrogen bonding .

- Trifluoromethyl groups (present in all compounds except Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) impart electron-withdrawing effects, stabilizing intermediates and directing regioselectivity in reactions .

Synthetic Utility :

- Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate () is synthesized via substitution reactions, analogous to methods for the target compound. However, pyrazole cores differ from pyridine in aromatic stability and coordination chemistry .

- The pyrimidine derivative () showcases trifluoromethyl and pyridinyl groups, highlighting the role of heteroaromatic cores in modulating bioactivity and physicochemical properties .

Analytical Data Comparison

- Ethyl 2-(trifluoromethyl)-4-(pyridinyl)pyrimidine-5-carboxylate () exhibits an LCMS m/z of 366 and HPLC retention time of 1.26 minutes under specific conditions. While analogous data for the target compound is unavailable, its higher molecular weight (C₁₀H₉BrF₃NO₂ vs. C₁₅H₁₀F₆N₂O₂) suggests distinct chromatographic behavior .

Biological Activity

Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group. These substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group can significantly influence the compound's pharmacokinetic properties, enhancing its binding affinity and selectivity towards specific targets .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study evaluating similar compounds found that derivatives with trifluoromethyl groups demonstrated enhanced antimicrobial effects against various bacterial strains, suggesting that this compound may also possess similar properties .

Cytotoxicity

The cytotoxic effects of this compound have been explored in several studies. For example, compounds with structural similarities have shown varying degrees of cytotoxicity against cancer cell lines. The presence of halogen substituents, such as bromine and trifluoromethyl groups, often correlates with increased cytotoxic activity .

Case Studies

- Antiviral Activity : A comparative study on pyridine derivatives indicated that the introduction of trifluoromethyl groups could enhance antiviral properties. For instance, compounds with similar structural motifs exhibited improved inhibition against viral replication, suggesting a potential avenue for further exploration with this compound .

- Enzyme Inhibition : this compound has been suggested as a potential inhibitor for specific enzymes involved in disease pathways. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate interaction .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Cytotoxic | Data under investigation |

| Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate | Moderate cytotoxicity against cancer cells | 16.23 ± 0.81 (U-937) |

| Ethyl isonicotinate | Lower reactivity; less effective in biological assays | Not applicable |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-bromo-3-(trifluoromethyl)isonicotinate, and how can regiochemical outcomes be controlled?

- Methodological Answer : The synthesis typically involves halogenation and esterification of isonicotinate derivatives. For regiochemical control, directing groups (e.g., ester or trifluoromethyl substituents) influence bromination positions. For example, bromination of ethyl 3-(trifluoromethyl)isonicotinate under electrophilic conditions favors the 2-position due to electron-withdrawing effects of the trifluoromethyl group. Structural confirmation requires techniques like NMR (e.g., , ) and X-ray crystallography to differentiate positional isomers (e.g., 3- vs. 4-trifluoromethyl substitution) .

Q. How can reaction progress and purity of this compound be monitored during synthesis?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) is critical for tracking intermediates, with m/z values confirming molecular ions (e.g., m/z 366 [M+H]+ observed in similar pyrimidine ester syntheses). High-performance liquid chromatography (HPLC) under acidic conditions (e.g., 1.26-minute retention time) ensures purity assessment. Calibration with reference standards and spiking experiments can resolve co-eluting impurities .

Q. What are the key challenges in handling brominated trifluoromethyl pyridine derivatives?

- Methodological Answer : Bromine’s sensitivity to nucleophilic displacement requires inert atmospheres (N/Ar) and anhydrous solvents. Trifluoromethyl groups enhance stability but complicate purification due to low polarity. Column chromatography with silica gel or reversed-phase HPLC is recommended. Storage at -20°C under desiccation minimizes hydrolysis .

Advanced Research Questions

Q. How do electron donor-acceptor (EDA) complexes influence trifluoromethyl radical generation in reactions involving this compound?

- Methodological Answer : Ethyl isonicotinate derivatives form EDA complexes with donors like 2-methoxynaphthalene under photoexcitation (450 nm), enabling homolytic cleavage of trifluoroacetic anhydride (TFAA) to generate CF radicals. Key parameters include donor-acceptor stoichiometry (e.g., 10 mol% donor, 2 equiv. ethyl isonicotinate N-oxide) and additives (e.g., CaCl to stabilize intermediates). Overloading reagents leads to side products like trifluoroacetylated derivatives, necessitating real-time monitoring via LCMS .

Q. What strategies mitigate back electron transfer (BET) in photoredox reactions using this compound?

- Methodological Answer : BET reduces radical lifetime, lowering yields. Strategies include:

- Additive Optimization : Calcium chloride (1 equiv) stabilizes charged intermediates.

- Stepwise Reagent Addition : Sequential addition of TFAA and ethyl isonicotinate N-oxide minimizes unproductive EDA complex formation.

- Wavelength Control : Narrowband irradiation (450 nm) matches the EDA complex’s absorption profile.

These adjustments improved trifluoromethylation yields to 55% in model systems .

Q. How does the ester group (ethyl vs. methyl) impact reactivity in cross-coupling reactions?

- Methodological Answer : Ethyl esters enhance solubility in nonpolar solvents (e.g., THF, DCM) compared to methyl analogs, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk from the ethyl group may slow transmetallation. Comparative studies using HR500809 (ethyl 2-(trifluoromethyl)isonicotinate) showed 15% higher yields in arylations than methyl analogs, attributed to better solubility .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for trifluoromethylation: How to reconcile conflicting data?

- Methodological Answer : Variations arise from divergent conditions (e.g., light sources, reagent purity). For example, Ru(bpy)Cl-catalyzed trifluoromethylation yields 55% under optimized EDA conditions but drops to <30% with trace O. Systematic replication with controlled O levels, degassed solvents, and standardized light sources (450 nm laser vs. broad-spectrum lamps) is essential .

Structural and Analytical Reference Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHBrFNO | |

| Molecular Weight | 298.06 g/mol | |

| HPLC Retention Time | 1.26 min (SMD-TFA05 conditions) | |

| Key NMR Shift | -62.8 ppm (CF) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.